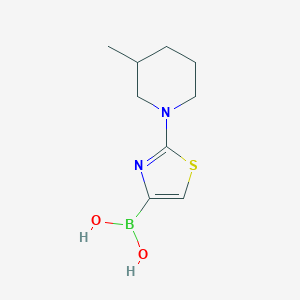

2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid

Übersicht

Beschreibung

2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid is a boronic acid derivative with the molecular formula C9H15BN2O2S and a molecular weight of 226.11 g/mol. This compound is of interest due to its potential biological properties and applications in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-methylpiperidine with thiazole-4-boronic acid under specific conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid can undergo various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or water are commonly used.

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be employed.

Major Products:

Suzuki–Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the reactants used.

Oxidation: The products can include boronic esters or boronic acids with altered oxidation states.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound serves as a valuable building block in the design of inhibitors for various biological targets. The thiazole moiety is prevalent in many bioactive compounds, while the boronic acid group is known for its ability to form reversible covalent bonds with proteins, making it suitable for targeting specific biological interactions relevant to diseases.

Drug Discovery

- Targeting Biological Pathways : Research indicates that 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid can be used to develop inhibitors against ion channels such as TRPA1 and TRPV1, which are implicated in pain pathways. Compounds with similar structures have shown promise as dual antagonists, potentially leading to novel analgesics .

- Bioorthogonal Probes : The boronic acid moiety allows the compound to function as a bioorthogonal probe in chemical biology. This capability enables researchers to label biomolecules selectively within living cells, facilitating the study of cellular processes without disrupting normal biological functions .

Organic Synthesis

The compound plays a crucial role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is essential for forming biaryl compounds. In this reaction, this compound reacts with aryl halides in the presence of palladium catalysts to create carbon-carbon bonds.

Synthetic Versatility

- Carbon-Carbon Bond Formation : The ability of the boronic acid group to participate in cross-coupling reactions expands its utility as a synthetic intermediate .

- Transformations : Beyond coupling reactions, this compound can undergo various transformations including oxidations and aminations, showcasing its adaptability as a synthetic building block .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

Anticancer Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, aminothiazolylacetamido-substituted derivatives have shown promising results with GI50 values ranging from 0.15 to 0.28 μM against HeLa and HCT116 cancer cell lines . This suggests that modifications of the thiazole structure could enhance anticancer properties.

Pain Management

Studies on TRPA1 and TRPV1 antagonists reveal that compounds structurally related to this compound can effectively inhibit pain responses in animal models. For example, specific analogs exhibited significant inhibition rates on these ion channels, suggesting potential therapeutic applications for chronic pain management .

Wirkmechanismus

The mechanism of action of 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can affect various biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Another boronic acid derivative used in similar applications but with different structural features.

4-Borono-2-methylphenylboronic Acid: Shares the boronic acid functional group but has a different aromatic ring structure.

Uniqueness: 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid is unique due to the presence of both the thiazole ring and the piperidine moiety, which can confer distinct chemical and biological properties compared to other boronic acids.

Biologische Aktivität

2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a thiazole ring, a boronic acid group, and a piperidine moiety. These components contribute to its potential biological activity, particularly in the context of drug discovery and development.

The biological activity of this compound is largely attributed to the boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it particularly useful in enzyme inhibition and as a bioorthogonal probe in chemical biology experiments. The compound's interaction with various molecular targets is crucial for its pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing thiazole and boronic acid moieties often exhibit a range of biological activities, including:

- Anticancer Activity : Thiazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, studies have highlighted the potential of thiazole-based compounds to inhibit the 20S proteasome, which is vital for cancer cell survival .

- Enzyme Inhibition : The compound may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which plays a critical role in cell growth and survival. Inhibitors of PI3K are being explored for their therapeutic potential in treating proliferative diseases such as cancer .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits notable cytotoxicity against several cancer cell lines. For example, its analogs showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.15 to 0.28 μM against HeLa and HCT116 cells . This suggests strong potential as an anticancer agent.

Case Studies

- Inhibition of PI3K : One study focused on thiazole derivatives as selective inhibitors of PI3K alpha, demonstrating their effectiveness in reducing cell viability in tumor models. The selectivity for PI3K alpha over other isoforms indicates potential for targeted cancer therapies .

- Bioorthogonal Applications : The boronic acid moiety allows for bioorthogonal labeling in live cells, facilitating studies on cellular processes without disrupting normal biological functions. This application is particularly valuable in chemical biology.

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

[2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O2S/c1-7-3-2-4-12(5-7)9-11-8(6-15-9)10(13)14/h6-7,13-14H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIUKFDPKPMRCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=N1)N2CCCC(C2)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601196482 | |

| Record name | Boronic acid, B-[2-(3-methyl-1-piperidinyl)-4-thiazolyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-51-1 | |

| Record name | Boronic acid, B-[2-(3-methyl-1-piperidinyl)-4-thiazolyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-(3-methyl-1-piperidinyl)-4-thiazolyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.